n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride
Overview
Description
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride is a chemical compound with a complex structure that includes an allyl group, a pyrrolidinylmethyl group, and a propen-1-amine backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include specific temperatures, pressures, and solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological and cardiovascular systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the concentration and context of its use. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine dihydrochloride can be compared with other similar compounds, such as:
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
n-Allyl-n-(2-pyrrolidinylmethyl)-2-propen-1-amine hydrochloride: Contains only one hydrochloride group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in its specific structure and the presence of two hydrochloride groups, which can impact its reactivity, solubility, and overall chemical behavior .
Properties
IUPAC Name |
N-prop-2-enyl-N-(pyrrolidin-2-ylmethyl)prop-2-en-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2.2ClH/c1-3-8-13(9-4-2)10-11-6-5-7-12-11;;/h3-4,11-12H,1-2,5-10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZSHNNPZRLRAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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